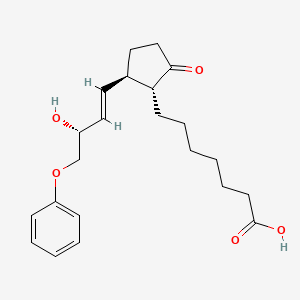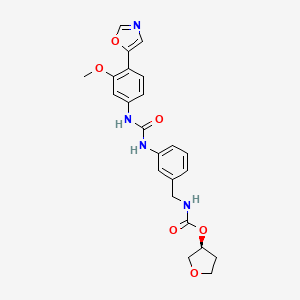
美瑞美泊地
描述
Merimepodib, also known as VX-497, is a potent inhibitor of the enzyme inosine monophosphate dehydrogenase. This enzyme is crucial for the synthesis of nucleotide bases containing guanine, which are essential for DNA and RNA synthesis. By inhibiting this enzyme, Merimepodib exhibits antiviral and immunosuppressive properties .
作用机制
美瑞美泊地布通过抑制肌苷单磷酸脱氢酶发挥作用,该酶对于鸟嘌呤核苷酸的合成至关重要。这种抑制导致 DNA 和 RNA 合成的减少,从而抑制病毒复制并调节免疫反应。 分子靶标包括酶的活性位点,美瑞美泊地布在那里结合并阻止其正常功能 .
生化分析
Biochemical Properties
Merimepodib interacts with the enzyme IMPDH, which is required for the synthesis of guanine nucleotide bases . By inhibiting IMPDH, Merimepodib reduces the intracellular concentration of guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis . This interaction is noncompetitive and results in the suppression of the proliferation of primary human, mouse, rat, and dog lymphocytes .
Cellular Effects
Merimepodib has the potential to exert direct antiviral activity, as well as affect the immune response by acting on lymphocyte migration and proliferation . It has been demonstrated to suppress the replication of a variety of emerging RNA viruses . In the context of SARS-CoV-2, Merimepodib has been shown to suppress viral replication in vitro .
Molecular Mechanism
The molecular mechanism of action of Merimepodib involves the inhibition of IMPDH, leading to a reduction in intracellular GTP . This reduction in GTP inhibits the synthesis of DNA and RNA, thereby suppressing the replication of viruses .
Temporal Effects in Laboratory Settings
In laboratory settings, Merimepodib has been shown to suppress SARS-CoV-2 replication in a dose-dependent manner . Concentrations as low as 3.3 μM significantly reduced viral titers when cells were pretreated prior to infection .
Metabolic Pathways
Merimepodib’s primary metabolic pathway involves the inhibition of IMPDH, an enzyme responsible for the de novo synthesis of guanosine nucleotides . This inhibition leads to a reduction in intracellular GTP, affecting DNA and RNA synthesis .
准备方法
合成路线和反应条件
美瑞美泊地布通过多步合成过程合成,涉及关键中间体的形成。合成从恶唑环的制备开始,然后将该环与取代的苯基偶联。
工业生产方法
美瑞美泊地布的工业生产涉及优化合成路线以进行大规模生产。 这包括使用高产率反应、高效的纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
美瑞美泊地布经历了几种类型的化学反应,包括:
氧化: 美瑞美泊地布在特定条件下可以被氧化以形成各种氧化衍生物。
还原: 还原反应可以改变美瑞美泊地布内的官能团,可能会改变其生物活性。
常用试剂和条件
参与美瑞美泊地布反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。 反应条件通常涉及受控温度、特定溶剂和催化剂,以实现所需的转化 .
主要形成的产物
从这些反应中形成的主要产物包括美瑞美泊地布的各种氧化、还原和取代衍生物。 这些衍生物可能表现出不同的生物活性,并且经常被研究以了解其潜在的治疗应用 .
相似化合物的比较
类似化合物
霉酚酸: 另一种具有免疫抑制特性的肌苷单磷酸脱氢酶抑制剂。
利巴韦林: 一种广谱抗病毒药,也靶向核苷酸合成。
美瑞美泊地布的独特性
美瑞美泊地布因其对肌苷单磷酸脱氢酶的特异性抑制及其广谱抗病毒活性而独一无二。 与一些其他抑制剂不同,美瑞美泊地布已显示出对多种病毒的有效性,并且已研究与其他抗病毒剂联合使用以增强其治疗潜力 .
属性
IUPAC Name |
[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPUGFODGPKTDW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173639 | |
| Record name | Merimepodib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Merimepodib is a orally active inhibitor of inosine monophospate dehydrogenase (IMPDH). IMPDH inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis. | |
| Record name | Merimepodib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
198821-22-6 | |
| Record name | Merimepodib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198821-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Merimepodib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198821226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merimepodib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Merimepodib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERIMEPODIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZL2BA06FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


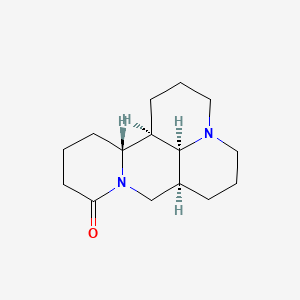
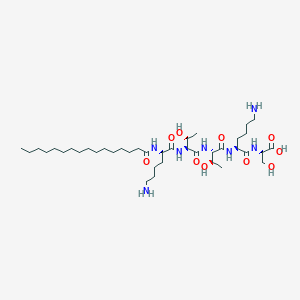
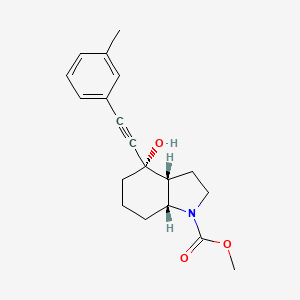
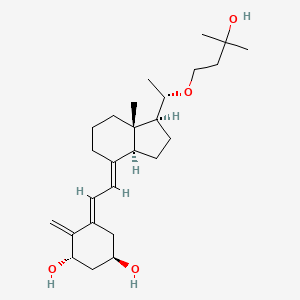
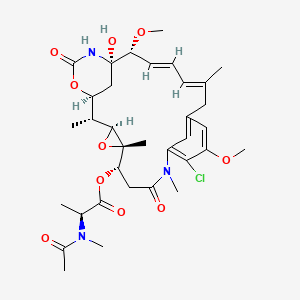
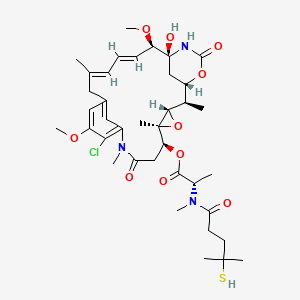
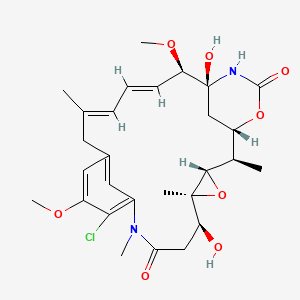
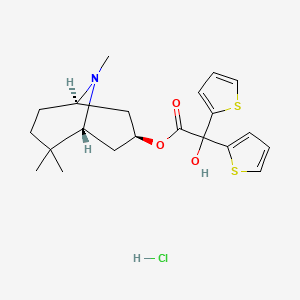

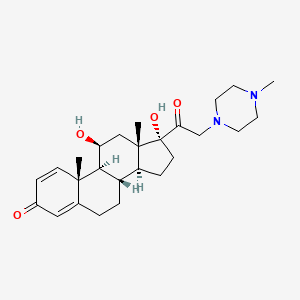
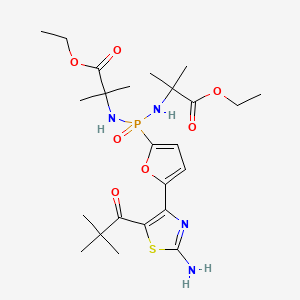
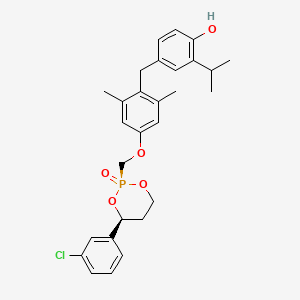
![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)
